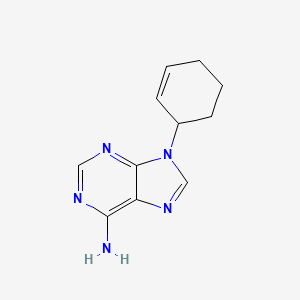![molecular formula C12H9N3O B11893394 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Metil-2-(piridin-4-il)oxazolo[4,5-b]piridina es un compuesto heterocíclico que presenta un sistema de anillo de oxazol y piridina fusionados. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales. La estructura única de la 5-Metil-2-(piridin-4-il)oxazolo[4,5-b]piridina le permite interactuar con una variedad de objetivos biológicos, lo que la convierte en un andamiaje valioso para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Metil-2-(piridin-4-il)oxazolo[4,5-b]piridina normalmente implica la anulación de un anillo de oxazol a un derivado de piridina. Un método común incluye la ciclación intramolecular de un cloruro de carboximidilo de piridina con un nucleófilo adecuado, como una anilina, seguida de ciclación . Otro enfoque implica la reacción de derivados de 3-fluoropiridin-2-il con grupos hidroxímino en condiciones básicas .
Métodos de producción industrial
La producción industrial de 5-Metil-2-(piridin-4-il)oxazolo[4,5-b]piridina puede implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, con optimización para el rendimiento y la pureza. El uso de la funcionalización directa del enlace C–H catalizada por paladio también se ha explorado para la construcción de andamios complejos de oxazol-piridina .
Análisis De Reacciones Químicas
Tipos de reacciones
La 5-Metil-2-(piridin-4-il)oxazolo[4,5-b]piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales en posiciones específicas del sistema de anillos.
Reducción: Las reacciones de reducción pueden modificar las propiedades electrónicas del compuesto, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica se pueden utilizar para introducir diferentes sustituyentes en los anillos de piridina u oxazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y solventes como dimetilformamida (DMF) o diclorometano (DCM).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, mejorando la versatilidad del compuesto para aplicaciones posteriores.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como bloque de construcción para la síntesis de sistemas heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de la 5-Metil-2-(piridin-4-il)oxazolo[4,5-b]piridina implica su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de estos objetivos, inhibiendo potencialmente su actividad o alterando su función. Esta interacción puede interrumpir las vías biológicas, lo que lleva a la bioactividad observada del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
5-Metil-2-(metiltio)oxazolo[5,4-b]piridina: Este compuesto presenta una estructura similar de oxazol-piridina pero con un sustituyente metiltio.
Oxazolo[5,4-d]pirimidinas: Estos compuestos tienen un sistema de anillo de oxazol-pirimidina fusionado y son conocidos por sus actividades farmacológicas.
Singularidad
La 5-Metil-2-(piridin-4-il)oxazolo[4,5-b]piridina es única debido a su patrón de sustitución específico y la presencia de ambos anillos de oxazol y piridina. Esta estructura proporciona un entorno electrónico distinto que puede interactuar con una amplia gama de objetivos biológicos, lo que la convierte en un andamiaje versátil para el desarrollo de fármacos y otras aplicaciones .
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
5-methyl-2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9N3O/c1-8-2-3-10-11(14-8)15-12(16-10)9-4-6-13-7-5-9/h2-7H,1H3 |
Clave InChI |
KBKXLCJVZBHQBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)




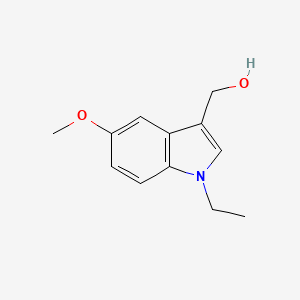
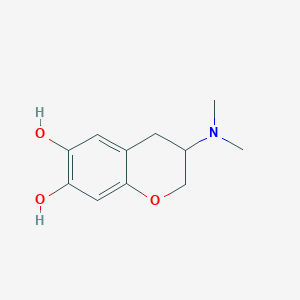
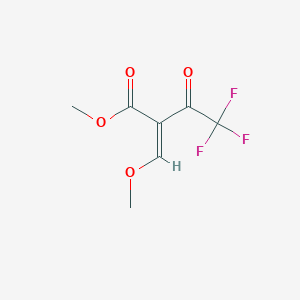
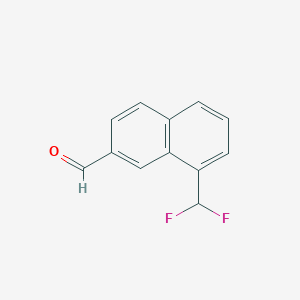
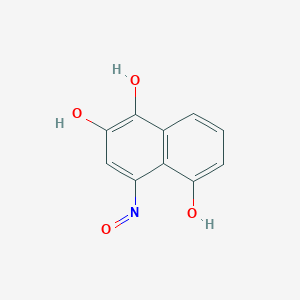
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)

